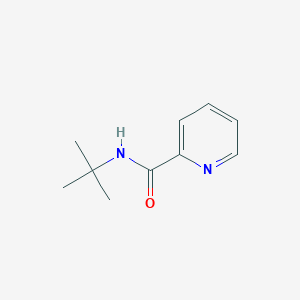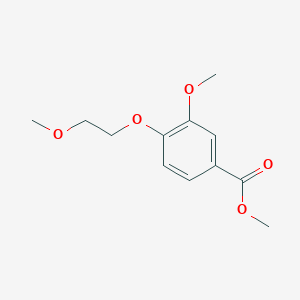
1,3-Diphenyl-1-propene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1,1’-(1-propene-1,3-diyl)bis- is an organic compound with the molecular formula C16H16 It is a derivative of benzene, where two benzene rings are connected by a propene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-propene-1,3-diyl)bis- typically involves the reaction of benzene with propene under specific conditions. One common method is the Friedel-Crafts alkylation, where benzene reacts with propene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
C6H6+CH2=CH−CH3AlCl3C6H5−CH2−CH=CH2
This reaction requires careful control of temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Benzene, 1,1’-(1-propene-1,3-diyl)bis- can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, 1,1’-(1-propene-1,3-diyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propene bridge to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are commonly used.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of 1,1’-(1-propane-1,3-diyl)bis-benzene.
Substitution: Formation of nitrobenzene or sulfonated benzene derivatives.
Aplicaciones Científicas De Investigación
Benzene, 1,1’-(1-propene-1,3-diyl)bis- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzene, 1,1’-(1-propene-1,3-diyl)bis- involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form new chemical bonds. The propene bridge allows for flexibility in the molecule, enabling it to interact with different biological and chemical systems.
Comparación Con Compuestos Similares
Similar Compounds
Benzene, 1,1’-(3-methyl-1-propene-1,3-diyl)bis-: Similar structure but with a methyl group on the propene bridge.
Benzene, 1,1’-(3-methylene-1-propyne-1,3-diyl)bis-: Contains a triple bond in the propene bridge.
Benzene, 1,1’-(1,3-butadiene-1,4-diyl)bis-: Features a butadiene bridge instead of propene.
Uniqueness
Benzene, 1,1’-(1-propene-1,3-diyl)bis- is unique due to its specific propene bridge, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C15H14 |
|---|---|
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
3-phenylprop-1-enylbenzene |
InChI |
InChI=1S/C15H14/c1-3-8-14(9-4-1)12-7-13-15-10-5-2-6-11-15/h1-12H,13H2 |
Clave InChI |
AIMDYNJRXHEXEL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC=CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-fluoro-8-{[2-(trimethylsilyl)ethoxy]methyl}-5,8,10-triazatricyclo[7.4.0.0(2),]trideca-1(13),2,4,6,9,11-hexaene-4-carbonitrile](/img/structure/B8616223.png)

![7-{2-[Chloro(dimethyl)silyl]propoxy}-4-methyl-2H-1-benzopyran-2-one](/img/structure/B8616253.png)



![tert-butyl N-[2-(3-aminopyrazol-1-yl)ethyl]-N-methylcarbamate](/img/structure/B8616273.png)


![3-Chloro-6-[4-methoxy-3-(2-methylpropoxy)phenyl]pyridazine](/img/structure/B8616296.png)

